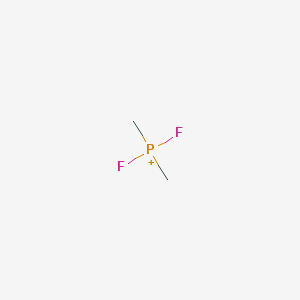
3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid typically involves multiple steps. One common route starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with 4-chlorobutanoyl chloride and a suitable amine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism by which 3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzoic acid: A simpler compound with similar chlorine substitutions but lacking the additional functional groups.
3,5-Dichloro-4-hydroxybenzoic acid: Contains a hydroxyl group, making it more hydrophilic.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substituents
Uniqueness
3,5-Dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is unique due to its combination of chlorine atoms, butanoyl group, and carbamothioylamino functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C12H11Cl3N2O3S |
|---|---|
分子量 |
369.6 g/mol |
IUPAC名 |
3,5-dichloro-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H11Cl3N2O3S/c13-3-1-2-9(18)16-12(21)17-10-7(11(19)20)4-6(14)5-8(10)15/h4-5H,1-3H2,(H,19,20)(H2,16,17,18,21) |
InChIキー |
RZFXZNXXPKTSJL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)NC(=S)NC(=O)CCCCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



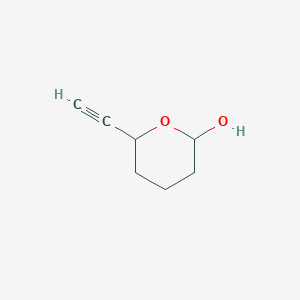
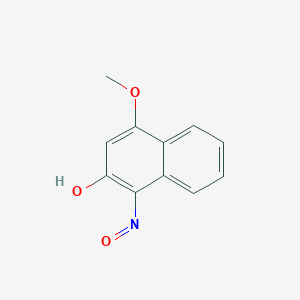
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
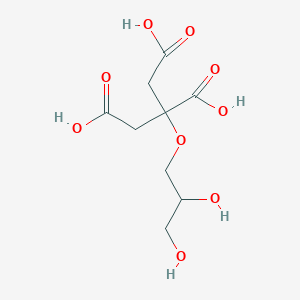

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
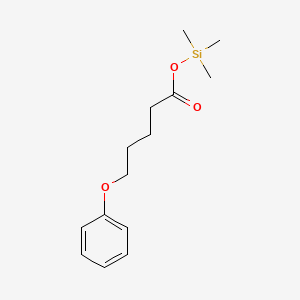
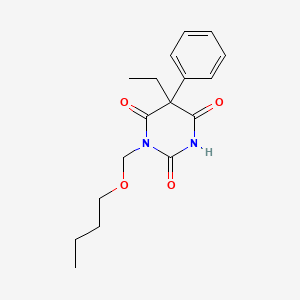
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)


